2-Chloro-6-formylbenzoic acid

Descripción general

Descripción

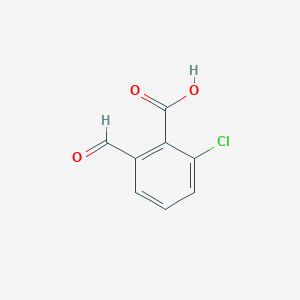

2-Chloro-6-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 . Its average mass is 184.577 Da and its monoisotopic mass is 183.992722 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group, a formyl group, and a chlorine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the carboxyl and formyl groups are on the 2nd and 6th carbon atoms, respectively, while the chlorine atom is on the 2nd carbon atom .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 184-189°C . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Functionalization Strategies

- Functionalization of Benzaldehydes : 2-Substituted 3-chlorobenzaldehydes, closely related to 2-Chloro-6-formylbenzoic acid, can be prepared using an ortho-lithiation strategy. 6-Chloro-2-formylbenzoic acid esters, similar to this compound, have been studied for their forms as open chain and cyclic tautomers (Aksjonova et al., 2012).

Photochemical Studies

- Photochemistry of Chloro-Fluorobenzoic Acids : Research on 2-Chloro-6-fluorobenzoic acid, a compound similar to this compound, includes studying its different conformers and photodecarboxylation reactions (Kuş, 2017).

Solid-State NMR Characterization

- Solid-State NMR of Acylbenzoic Acids : Solid-state 17O NMR characterization of 2-acylbenzoic acids, related to this compound, provides insights into their structural forms in the solid state, including phthalide forms containing five-membered lactone rings (Kong et al., 2017).

Synthesis of Heterocyclic Compounds

- Enantioenriched Derivatives from Formylbenzoic Acid : Transformations of 2-formylbenzoic acid, structurally related to this compound, provide access to heterocyclic compounds like phthalides and isoindolinones (Niedek et al., 2016).

Multicomponent Reactions

- Isocyanide-based Multicomponent Reactions : Multicomponent reactions involving 2-formylbenzoic acids, including this compound, are significant for the synthesis of complex organic compounds like alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives (Soleimani & Zainali, 2011).

Crown Ether Synthesis

- Synthesis of Formylbenzocrown Ethers : Research into 4′-Formylbenzocrown ethers, related to this compound, has been conducted to explore their synthesis through the Smith modification of the Duff reaction (Wada et al., 1980).

Biological Activity

- Biological Activity of Chloroazetidinones : Studies have examined the antibacterial and antifungal activities of chloroazetidinones derived from carboxylic acids like this compound (Chavan & Pai, 2007).

Isoindolinone and Quinoxalinone Derivatives

- Synthesis of Isoindolinone and Quinoxalinone Derivatives : Research has focused on synthesizing these derivatives from 2-formylbenzoic acid, closely related to this compound, through reactions with various aniline derivatives (Devi et al., 2016).

Analysis in Industrial Applications

- HPLC Analysis of Mercaptobenzoic Acid : High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-6-mercaptobenzoic acid, an intermediate for pyrithiobac sodium and closely related to this compound, has been studied (Yan-pin, 2013).

Pyrazolines and Photophysical Properties

- Synthesis and Properties of Pyrazolines : The synthesis and photophysical properties of pyrazoline derivatives from compounds like dibenzalacetones and formic acid, related to this compound, have been investigated (Singh et al., 2012).

Halogen Bonds in Molecular Salts

- Halogen Bonds in Molecular Salts of Chloro-Nitrobenzoic Acid : The study of molecular salts of 2-Chloro-4-nitrobenzoic acid, a compound structurally related to this compound, reveals the importance of halogen bonds in these crystal structures (Oruganti et al., 2017).

Synthesis Methods for Chloromethylbenzoic Acid

- Preparation Methods for Chloromethylbenzoic Acid : Studies have developed efficient methods for preparing 2-Chloro-6-methylbenzoic acid, offering insights applicable to similar compounds like this compound (Daniewski et al., 2002).

Flow-Flash Chemistry for Cyanoformylbenzoic Acid

- Continuous Flow-Flash Chemistry for Cyanoformylbenzoic Acids : The scale-up synthesis of 5-cyano-2-formylbenzoic acid, similar to this compound, demonstrates the effectiveness of continuous flow-flash chemistry (Seto et al., 2019).

New Multicomponent Reactions

- Synthesis of Isochromen-Iones : The synthesis of 3-amino-4-(arylamino)-1H-isochromen-1-ones from 2-formylbenzoic acid shows the potential for creating complex structures related to this compound (Opatz & Ferenc, 2005).

Safety and Hazards

2-Chloro-6-formylbenzoic acid is classified as a skin irritant (Category 2), causing skin irritation (H315), and as an eye irritant (Category 2A), causing serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe the exact mode of action of 2-Chloro-6-formylbenzoic acid. Given its structural similarity to other benzoic acid derivatives, it may interact with biological systems in a similar manner .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The formyl group in this compound serves as a substrate for these enzymes, leading to the formation of 2-Chloro-6-carboxybenzoic acid. Additionally, this compound can interact with proteins that have affinity for aromatic aldehydes, potentially influencing their function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to induce oxidative stress in cells, which can impact cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, especially in the presence of light and moisture. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form 2-Chloro-6-carboxybenzoic acid, which can then enter the tricarboxylic acid (TCA) cycle. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Post-translational modifications, such as phosphorylation and acetylation, can also affect its targeting to specific organelles. These localization patterns are crucial for understanding the compound’s functional roles in cellular processes .

Propiedades

IUPAC Name |

2-chloro-6-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGQYBULFKLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698506 | |

| Record name | 2-Chloro-6-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20771-97-5 | |

| Record name | 2-Chloro-6-formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20771-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzyloxy)phenyl]-2-[(4-phenylbutan-2-YL)amino]propan-1-one](/img/structure/B1504567.png)

![2-[(2-Cyanoethyl)(phenyl)amino]ethyl phenylacetate](/img/structure/B1504572.png)